Antimicrobial Target Engagement: FabI Inhibition Potency of Methyl-Branched Derivatives Relative to Saturated Fatty Acids
The 14-methyl-9(Z)-pentadecenoic acid derivative, a methyl-branched analog of 14-pentadecenoic acid, inhibits Staphylococcus aureus FabI with an IC50 of 16.0 µM [1]. In contrast, saturated straight-chain fatty acids of comparable chain length (e.g., pentadecanoic acid) exhibit negligible FabI inhibition at concentrations up to 100 µM [1]. This 6.25-fold difference in potency highlights the contribution of the double bond and methyl branching to target engagement, providing a class-level inference for the antibacterial potential of 14-pentadecenoic acid-based structures.
| Evidence Dimension | FabI enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 16.0 µM (for 14-methyl-9(Z)-pentadecenoic acid, a derivative) |
| Comparator Or Baseline | Saturated fatty acids (e.g., pentadecanoic acid): >100 µM |
| Quantified Difference | ≥6.25-fold improvement in potency |
| Conditions | In vitro enzyme assay with S. aureus FabI |
Why This Matters
This class-level inference supports the selection of 14-pentadecenoic acid or its derivatives for antimicrobial discovery programs targeting FabI, where saturated fatty acids fail to show meaningful inhibition.
- [1] Zheng CJ, Yoo JS, Lee TG, Cho HY, Kim YH, Kim WG. Methyl-branched fatty acids, inhibitors of enoyl-ACP reductase with antibacterial activity from Streptomyces sp. A251. J Microbiol Biotechnol. 2010;20(5):875-80. PMID: 20519910. View Source
